Sedanonic acid Sedanonic acid Sedanonic acid, also known as sedanonate, belongs to the class of organic compounds known as gamma-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C4 carbon atom. Sedanonic acid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, sedanonic acid is primarily located in the membrane (predicted from logP). Outside of the human body, sedanonic acid can be found in green vegetables. This makes sedanonic acid a potential biomarker for the consumption of this food product.
Sedanonic acid is a cyclohexenecarboxylic acid that is cyclohex-1-ene-1-carboxylic acid which is substituted by a pentanoyl group at position 6. It is an oxo carboxylic acid, an alpha,beta-unsaturated monocarboxylic acid, a ketone and a cyclohexenecarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 6697-07-0
VCID: VC1895014
InChI: InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15)
SMILES: CCCCC(=O)C1CCCC=C1C(=O)O
Molecular Formula: C12H18O3
Molecular Weight: 210.27 g/mol

Sedanonic acid

CAS No.: 6697-07-0

Cat. No.: VC1895014

Molecular Formula: C12H18O3

Molecular Weight: 210.27 g/mol

* For research use only. Not for human or veterinary use.

Sedanonic acid - 6697-07-0

Specification

CAS No. 6697-07-0
Molecular Formula C12H18O3
Molecular Weight 210.27 g/mol
IUPAC Name 6-pentanoylcyclohexene-1-carboxylic acid
Standard InChI InChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15)
Standard InChI Key PHVSWPDOXIQPTN-UHFFFAOYSA-N
SMILES CCCCC(=O)C1CCCC=C1C(=O)O
Canonical SMILES CCCCC(=O)C1CCCC=C1C(=O)O
Melting Point 113°C

Introduction

Chemical Structure and Identification

Molecular Identity

Sedanonic acid possesses a well-defined chemical identity with specific molecular characteristics that distinguish it from other organic compounds. Its fundamental properties are summarized in the table below:

PropertyValue
Common NameSedanonic acid
IUPAC Name6-pentanoylcyclohex-1-ene-1-carboxylic acid
Chemical FormulaC₁₂H₁₈O₃
Molecular Weight210.27 g/mol
CAS Registry Number6697-07-0
ClassSmall Molecule

The molecular structure features a cyclohexene ring with a carboxylic acid group at position 1 and a pentanoyl substituent at position 6, creating its characteristic arrangement .

Structural Representations

The structural representation of sedanonic acid can be expressed through various chemical notation systems, enhancing its identification and characterization for research and database purposes:

Notation TypeRepresentation
SMILESCCCCC(=O)C1CCCC=C1C(O)=O
InChI IdentifierInChI=1S/C12H18O3/c1-2-3-8-11(13)9-6-4-5-7-10(9)12(14)15/h7,9H,2-6,8H2,1H3,(H,14,15)
InChI KeyPHVSWPDOXIQPTN-UHFFFAOYSA-N

These notations provide standardized methods for representing the compound's structure, facilitating its recognition across different chemical databases and research platforms .

Chemical Classification and Properties

Chemical Taxonomy

Sedanonic acid belongs to specific chemical classifications based on its structural features:

Taxonomy LevelClassification
KingdomOrganic compounds
Super ClassOrganic acids and derivatives
ClassKeto acids and derivatives
Sub ClassGamma-keto acids and derivatives
Direct ParentGamma-keto acids and derivatives
Molecular FrameworkAliphatic homomonocyclic compounds

This classification hierarchy places sedanonic acid within the context of organic chemistry, specifically identifying it as a gamma-keto acid derivative. The compound contains an aldehyde substituted with a keto group on the C4 carbon atom, which is characteristic of this class of compounds .

Chemical Characteristics

Sedanonic acid exhibits properties consistent with its classification as:

  • An oxo carboxylic acid, featuring both ketone and carboxylic acid functional groups

  • An alpha,beta-unsaturated monocarboxylic acid, containing a carbon-carbon double bond conjugated with a carboxylic acid group

  • A ketone, due to the presence of the pentanoyl group

  • A cyclohexenecarboxylic acid, based on its core cyclohexene structure with a carboxylic acid substituent

These characteristics contribute to its chemical reactivity and potential interactions with other molecules or biological systems.

Related Compounds and Derivatives

Sedanonic Acid Lactone

A significant derivative of sedanonic acid is its lactone form, known as sedanonic acid lactone. This compound exhibits different structural characteristics and properties:

PropertyValue
Molecular FormulaC₁₂H₁₆O₂
Molecular Weight192.25 g/mol
IUPAC Name(3Z)-3-butylidene-4,5,6,7-tetrahydro-2-benzofuran-1-one
Alternative Names(Z)-3-Butyliden-4,5,6,7-tetrahydrophthalide; Z-butylidene-4,5,6,7-tetrahydrophthalide
InChI KeyYHOZXUUDDDOBKS-FLIBITNWSA-N

The lactone form represents a cyclic ester structure derived from sedanonic acid through an intramolecular esterification process. This compound belongs to the class of 2-benzofurans, specifically classified as a gamma-lactone and an olefinic compound .

Sedanolide

Another related compound is sedanolide (CAS: 6415-59-4), which shares structural similarities with sedanonic acid and its lactone form. Limited information is available about this compound from the safety data sheet, indicating it is primarily used for research purposes rather than human or veterinary diagnostic or therapeutic applications .

Analytical Detection and Identification

Gas Chromatography Properties

For the related compound sedanonic acid lactone, gas chromatography data provides valuable information for analytical identification:

Column typeActive phaseRetention IndexReferenceConditions
CapillaryCP Sil 5 CB1711Tesso, Kubeczka, et al., 20063 K/min; Column length: 25 m; Column diameter: 0.25 mm; T start: 50°C; T end: 230°C

Research Applications and Future Directions

Current Research Applications

Sedanonic acid and its derivatives are primarily utilized in research contexts, specifically in organic chemistry investigations. The compound's unique structural features, particularly its cyclohexene ring with carboxylic acid and ketone functionalities, make it valuable for studying organic reactions and synthesis methodologies.

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